

# Comparative Clinical Efficacy of Trientine (TETA) Versus Penicillamine for Wilson's Disease

Author: BenchChem Technical Support Team. Date: December 2025



Wilson's disease is a rare autosomal recessive genetic disorder characterized by the accumulation of copper in the body, primarily in the liver and brain.[1] This accumulation is due to mutations in the ATP7B gene, which impairs the body's ability to excrete copper.[2] Lifelong therapy is essential to manage the disease, with the primary goal of removing excess copper and preventing its re-accumulation.[3] The two main chelating agents used for this purpose are D-penicillamine and trientine (**triethylenetetramine** or TETA). This guide provides a detailed comparison of their clinical efficacy, supported by experimental data and methodologies.

### **Mechanism of Action**

Both penicillamine and trientine are copper chelating agents, meaning they bind to excess copper in the body, forming a complex that can then be excreted through the urine.[4][5]

- Penicillamine: This was the first orally effective drug introduced for Wilson's disease in 1956.
   [1] It binds to copper through its sulfhydryl group, forming a soluble complex that is renally excreted.
   [6] Penicillamine may also induce the synthesis of metallothionein, a protein that binds copper in a non-toxic form within cells.
- Trientine: Trientine is a polyamine that chelates copper through its multiple nitrogen atoms, forming a stable, water-soluble complex that is also excreted in the urine.[5] It is often used as a second-line therapy for patients who are intolerant to penicillamine.[6] Some evidence suggests that trientine may also have a secondary mechanism of decreasing intestinal copper absorption.[7]





Click to download full resolution via product page

Figure 1: Mechanisms of Action of Trientine and Penicillamine.

## **Comparative Efficacy Data**

Numerous studies have compared the efficacy of trientine and penicillamine in managing Wilson's disease. While randomized controlled trials have been scarce due to the rarity of the disease, retrospective and observational studies provide valuable insights.

**Hepatic and Neurological Outcomes:** 

A large retrospective observational study by Weiss et al. (2013) provides significant comparative data. The study found no statistically significant differences between trientine and penicillamine in improving hepatic and neurological signs and symptoms.[8]



| Outcome Category              | First-Line Therapy<br>Improvement Rate | Second-Line<br>Therapy<br>Improvement Rate | Reference |
|-------------------------------|----------------------------------------|--------------------------------------------|-----------|
| Hepatic Signs & Symptoms      | 90.9% (Both Drugs)                     | 70.5% (Both Drugs)                         | [8]       |
| Neurological Signs & Symptoms | ~66% (Both Drugs)                      | ~45% (Both Drugs)                          | [8]       |

A 2011 study presented at the International Liver Congress™ also reported similar and excellent survival rates with both treatments, with over 98% of patients remaining free from liver transplantation after an average follow-up of 16.5 years.[9]

#### Pediatric Population:

A study focusing on pediatric patients with Wilson's disease found that D-penicillamine was associated with a lower rate of treatment ineffectiveness compared to trientine and zinc. However, it also had a higher rate of discontinuation due to adverse effects.[10]

| Drug            | Discontinuation due to Ineffectiveness | Discontinuation<br>due to Adverse<br>Effects | Reference |
|-----------------|----------------------------------------|----------------------------------------------|-----------|
| D-Penicillamine | 5% (2/37)                              | 45% (16/37)                                  | [10][11]  |
| Trientine       | 44% (22/50)                            | 4% (2/50)                                    | [10][11]  |
| Zinc            | 25% (15/61)                            | 23% (14/61)                                  | [10][11]  |

#### Maintenance Therapy:

The CHELATE trial, a phase 3, randomized, open-label, non-inferiority trial, compared trientine tetrahydrochloride (TETA4) with penicillamine for maintenance therapy in adults with Wilson's disease. The study concluded that the efficacy of TETA4 was non-inferior to penicillamine and that TETA4 was well tolerated.[12]



| Parameter (at<br>48 weeks)                     | Trientine<br>Tetrahydrochlo<br>ride (TETA4) | Penicillamine                               | Conclusion                                    | Reference |
|------------------------------------------------|---------------------------------------------|---------------------------------------------|-----------------------------------------------|-----------|
| Non-<br>ceruloplasmin<br>bound copper<br>(NCC) | Non-inferior                                | -                                           | TETA4 is non-<br>inferior to<br>penicillamine | [12]      |
| Urinary Copper<br>Excretion                    | In expected range for well-treated patients | In expected range for well-treated patients | No significant difference                     | [12]      |

# **Safety and Tolerability**

A significant differentiator between trientine and penicillamine is their safety profiles. Penicillamine is associated with a higher incidence of adverse events, often leading to treatment discontinuation.[6]

| Adverse Event<br>Profile                             | Trientine                                                                                                                 | Penicillamine                                                                                                    | Reference   |
|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-------------|
| Treatment Discontinuation Rate due to Adverse Events | 7.1%                                                                                                                      | 28.8%                                                                                                            | [13]        |
| Common Adverse<br>Events                             | Nausea, arthralgia, rashes, potential for neurological worsening at treatment initiation, and iron deficiency anemia.[13] | Drug hypersensitivity, dystonia, myelosuppression, nephrotic syndrome, and immune-mediated complications.[6][14] | [6][13][14] |
| Serious Adverse<br>Events (CHELATE<br>Trial)         | None reported                                                                                                             | Leukopenia,<br>cholangiocarcinoma,<br>hepatocellular<br>carcinoma (3 events)                                     | [12]        |



An analysis of the FDA Adverse Event Reporting System (FAERS) database found 1,452 adverse event reports related to penicillamine and 760 for trientine. The most common adverse events reported were drug hypersensitivity for penicillamine and tremor for trientine.[14]

## **Experimental Protocols**

Retrospective Observational Study (Weiss et al., 2013):

- Objective: To assess the long-term outcomes of treatment with D-penicillamine and trientine in patients with Wilson's disease.
- Study Design: A retrospective multicenter cohort study.
- Patient Population: 405 children and adults with Wilson's disease.
- Treatment Arms: The analysis involved 326 treatments with penicillamine and 141 with trientine. Patients could switch between treatments.
- Endpoints: Improvement or worsening of hepatic and neurological signs and symptoms, and treatment discontinuation due to adverse events.
- Follow-up: An average of 13.3 years.[13]

CHELATE Trial (Randomized, Open-Label, Non-Inferiority, Phase 3):

- Objective: To compare the efficacy and safety of trientine tetrahydrochloride (TETA4) with penicillamine for maintenance therapy in patients with Wilson's disease.
- Study Design: A randomized, open-label, non-inferiority, phase 3 trial conducted at 15 health-care centers across nine countries.
- Patient Population: Adult patients with Wilson's disease on maintenance therapy.
- Treatment Arms: Patients were randomized to receive either TETA4 or penicillamine.
- Primary Endpoint: Non-inferiority of TETA4 to penicillamine in terms of non-ceruloplasmin bound copper (NCC) levels at 48 weeks.



• Secondary Endpoints: Urinary copper excretion and safety assessments.[12]



Click to download full resolution via product page

Figure 2: Generalized Workflow of a Comparative Clinical Trial.

## Conclusion



Both trientine and penicillamine are effective chelating agents for the treatment of Wilson's disease, demonstrating comparable efficacy in improving hepatic and neurological outcomes. The primary distinction between the two drugs lies in their safety and tolerability profiles. Penicillamine is associated with a significantly higher rate of adverse events, which often necessitates discontinuation of therapy. Trientine, on the other hand, is generally better tolerated and is a crucial alternative for patients who cannot tolerate penicillamine. The choice of initial therapy may depend on various factors including patient presentation and physician experience, with clinical practice guidelines from bodies like the American Association for the Study of Liver Diseases (AASLD) and the European Association for the Study of the Liver (EASL) recommending either drug as a first-line treatment.[6][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Penicillamine for Wilson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis and Treatment of Wilson Disease | AASLD [aasld.org]
- 3. Treatment Wilson Disease Association [wilsondisease.org]
- 4. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 5. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 6. Safety of penicillamine and trientine in the treatment of Wilson's disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of triethylenetetramine dihydrochloride on copper metabolism in Wilson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. england.nhs.uk [england.nhs.uk]
- 9. sciencedaily.com [sciencedaily.com]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Efficacy and safety of D-penicillamine, trientine, and zinc in pediatric Wilson disease patients | springermedizin.de [springermedizin.de]



- 12. Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trientine dihydrochloride for Wilson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety of penicillamine and trientine in the treatment of Wilson's disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical practice guidelines in Wilson disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Clinical Efficacy of Trientine (TETA)
   Versus Penicillamine for Wilson's Disease]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b094423#clinical-efficacy-of-trientine-teta-versus-penicillamine-for-wilson-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com